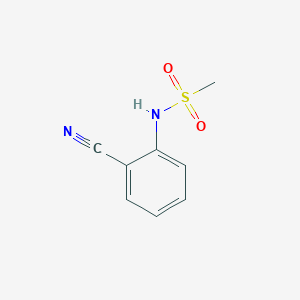

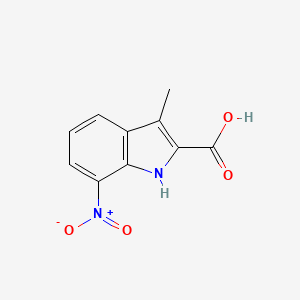

3-Methyl-7-nitro-1H-indole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

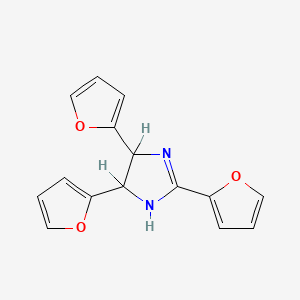

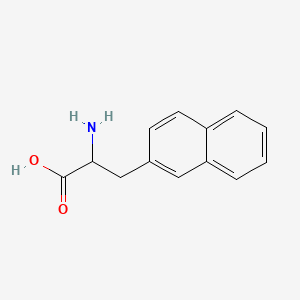

“3-Methyl-7-nitro-1H-indole-2-carboxylic acid” is a compound with the molecular formula C10H8N2O4 and a molecular weight of 220.18 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “3-Methyl-7-nitro-1H-indole-2-carboxylic acid” is represented by the formula C10H8N2O4 . More detailed structural information or 3D models were not found in the available resources.Physical And Chemical Properties Analysis

“3-Methyl-7-nitro-1H-indole-2-carboxylic acid” is a compound with a molecular weight of 220.18 . More specific physical and chemical properties such as solubility, melting point, etc., were not found in the available resources.Applications De Recherche Scientifique

Nitration and Oxidative Dimerisation

- Nitration and Oxidative Dimerisation: A study explored the nitration and oxidative dimerisation of 3-substituted-4,6-dimethoxyindoles, which are structurally related to 3-Methyl-7-nitro-1H-indole-2-carboxylic acid. The research found that compounds bearing electron-withdrawing groups could be nitrated to yield 7-nitro and 2-nitro indoles. This process illustrates the reactivity of such compounds towards electrophilic substitution and their potential for further functionalization in synthetic chemistry (Keawin, Rajviroongit, & Black, 2005).

Synthesis and Characterization

- Aqueous Solution Chemistry of Carcinogen Models: Research on N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide and its analogues, related to the structure of interest, delves into their synthesis and the chemistry in aqueous solutions. These studies are crucial for understanding the stability and reactivity of nitro-indole derivatives in biological contexts, offering insights into their potential toxicological properties and mechanisms of action in carcinogenesis (Rajagopal, Brooks, Nguyen, & Novak, 2003).

Crystal Structure Analysis

- Crystal Structure Insights: The crystal structure of compounds structurally akin to 3-Methyl-7-nitro-1H-indole-2-carboxylic acid, such as the dihydrate form of 1-methyl-4-nitro-1H-imidazole-2-carboxylic acid, offers valuable information on molecular conformation, hydrogen bonding, and the three-dimensional arrangement of molecules. Such analyses are fundamental for the design of molecules with desired physical and chemical properties (Wu, Liu, & Ng, 2005).

Photorelease Mechanisms

- Photorelease of Carboxylic Acids: Investigations into the mechanisms of photorelease for carboxylic acids from 1-acyl-7-nitroindolines, which share structural motifs with the compound of interest, reveal complex photophysical behaviors. These studies are instrumental in developing photoresponsive materials and in the understanding of light-induced molecular transformations, with implications for controlled release technologies in pharmaceuticals and materials science (Morrison, Wan, Corrie, & Papageorgiou, 2002).

Orientations Futures

Propriétés

IUPAC Name |

3-methyl-7-nitro-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-5-6-3-2-4-7(12(15)16)9(6)11-8(5)10(13)14/h2-4,11H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTOUTBAWYYGQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=CC=C2[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-7-nitro-1H-indole-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.